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molecular formula C11H11FN2O2 B8774248 5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione CAS No. 70974-19-5

5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione

Cat. No. B8774248
M. Wt: 222.22 g/mol
InChI Key: MEWNGQIQNAAQCA-UHFFFAOYSA-N
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Patent
US04234736

Procedure details

A solution of 17.2 g (67.5 mmol) of N-[(4-fluorophenyl)-carbamoyl]-2-methylalanine methyl ester in 150 ml of 6-N aqueous hydrochloric acid and 50 ml of acetone was warmed on a steam bath for 2 hours. The mixture was then concentrated. The product, which had precipitated was dried at 40°/15 Torr and then recrystallized from toluene. The recrystallized product was dried at 50° C. for 20 hours, under greatly reduced pressure, to yield 3-(4-fluorophenyl)-5,5-dimethylhydantoin, m.p. 166°-167° C.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6-N
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:18])[C:4]([CH3:17])([CH3:16])[NH:5][C:6](=[O:15])[NH:7][C:8]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=1.Cl>CC(C)=O>[F:14][C:11]1[CH:10]=[CH:9][C:8]([N:7]2[C:3](=[O:18])[C:4]([CH3:16])([CH3:17])[NH:5][C:6]2=[O:15])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
17.2 g
Type
reactant
Smiles
COC(C(NC(NC1=CC=C(C=C1)F)=O)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
6-N
Quantity
150 mL
Type
solvent
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated
CUSTOM
Type
CUSTOM
Details
The product, which had precipitated
CUSTOM
Type
CUSTOM
Details
was dried at 40°/15 Torr
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene
CUSTOM
Type
CUSTOM
Details
The recrystallized product was dried at 50° C. for 20 hours, under greatly reduced pressure
Duration
20 h

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1C(NC(C1=O)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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